molecular formula C15H14N2O3S B2932432 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2380039-96-1

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2932432
CAS No.: 2380039-96-1
M. Wt: 302.35
InChI Key: PICJUOMMHRHMLN-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of condensation reactions. The final step involves the formation of the oxazole ring and the attachment of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings, exhibit various pharmacological properties.

    Furan Derivatives: Furan-based compounds are known for their biological activities and are used in drug development.

    Oxazole Derivatives: Oxazole-containing compounds are studied for their potential therapeutic applications.

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-6-13-5-12(8-21-13)11-3-4-19-7-11/h3-5,7-8H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICJUOMMHRHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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